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Benzothiazole, 2-[(fluoromethyl)sulfonyl]-

Cat. No.: B15200304
CAS No.: 189579-72-4
M. Wt: 231.3 g/mol
InChI Key: ZSXOGFRTHQNYEI-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one atom other than carbon within the ring. openaccessjournals.comlongdom.org These heteroatoms, most commonly nitrogen, oxygen, and sulfur, impart unique physicochemical properties and reactivity to the molecules. openaccessjournals.com The vast structural diversity of heterocyclic compounds has established them as essential building blocks in numerous scientific and industrial fields. openaccessjournals.comijpsr.com

In medicinal chemistry, heterocyclic scaffolds are integral to the design and synthesis of a vast array of pharmaceuticals. ijpsr.comijnrd.org Many of the most successful drugs available today incorporate heterocyclic rings, which are often crucial for their biological activity. longdom.org Their prevalence is also notable in agrochemicals, where they are used in herbicides and pesticides, as well as in veterinary products. ijpsr.com Beyond the life sciences, heterocyclic compounds are pivotal in materials science for the development of conducting polymers, organic semiconductors, and functional dyes. openaccessjournals.com Their versatile nature also extends to their use as sanitizers, antioxidants, corrosion inhibitors, and as key intermediates in the synthesis of other organic compounds. ijpsr.com

The Benzothiazole (B30560) Moiety as a Privileged Chemical Structure

Among the myriad of heterocyclic systems, the benzothiazole scaffold holds a "privileged" status. nih.gov This designation refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. nih.gov The benzothiazole structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, a five-membered ring containing both sulfur and nitrogen atoms. nih.govnih.gov This arrangement confers a unique electronic and structural profile that has been extensively explored in drug discovery and materials science. nih.govbenthamscience.com

The benzothiazole core is a frequent target in synthetic organic chemistry due to its widespread biological significance. nih.govderpharmachemica.com A variety of synthetic methodologies have been developed to access this scaffold and its derivatives, often with the goal of creating libraries of compounds for biological screening. nih.govderpharmachemica.com Common synthetic routes involve the condensation of 2-aminothiophenol (B119425) with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives. derpharmachemica.comrsc.org The versatility of these synthetic approaches allows for the introduction of a wide range of substituents onto the benzothiazole ring system, enabling the fine-tuning of its properties for specific applications. benthamscience.com The development of novel, efficient, and sustainable methods for the synthesis of benzothiazoles remains an active area of research, with recent advancements including the use of microwave-assisted synthesis and heterogeneous catalysts. derpharmachemica.comrsc.orgrsc.org

In the realm of materials science, the benzothiazole moiety is valued for its electronic properties and its ability to form stable, extended π-conjugated systems. acs.org These characteristics are highly desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the benzothiazole ring can be modulated by chemical modification, allowing for the design of materials with tailored electronic and optical properties. acs.org Furthermore, benzothiazole derivatives have been investigated as corrosion inhibitors, where they form a protective layer on metal surfaces. researchgate.net Their application also extends to the development of dyes and pigments due to their inherent chromophoric properties. acs.org

Importance of Fluorinated Organosulfur Compounds in Organic Synthesis

The introduction of fluorine and sulfur atoms into organic molecules can dramatically alter their properties and reactivity. The synergy between these two elements has led to the development of a rich and diverse area of organofluorine chemistry, with fluorinated organosulfur compounds playing a crucial role as both synthetic reagents and functional molecules. tandfonline.comresearcher.lifetandfonline.com

The incorporation of fluorine into an organic molecule can have profound effects on its physical, chemical, and biological properties. tandfonline.comnih.gov Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. tandfonline.comencyclopedia.pub This can impact properties such as acidity (pKa), dipole moment, and chemical reactivity. tandfonline.comencyclopedia.pub The carbon-fluorine bond is one of the strongest in organic chemistry, which often enhances the thermal and metabolic stability of the molecule. encyclopedia.pubwikipedia.org

In medicinal chemistry, the strategic placement of fluorine atoms can improve a drug's potency, metabolic stability, and membrane permeability. tandfonline.comacs.org Increased lipophilicity is another common consequence of fluorination, which can enhance a molecule's ability to cross biological membranes. nih.gov The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, meaning it can replace hydrogen without significantly altering the molecule's shape, while still inducing significant changes in its electronic properties. tandfonline.com

Table 1: Effects of Fluorine Substitution on Molecular Properties
PropertyEffect of FluorinationConsequence
ElectronegativityIncreasesAlters electron distribution, dipole moment, and pKa. tandfonline.comencyclopedia.pub
Bond Strength (C-F)IncreasesEnhances thermal and metabolic stability. encyclopedia.pubwikipedia.org
LipophilicityIncreasesImproves membrane permeability and bioavailability. nih.gov
Molecular ConformationCan alterInfluences binding affinity to biological targets. acs.org

Sulfur-based reagents have emerged as powerful and versatile tools for the introduction of fluorine and fluoroalkyl groups into organic molecules. tandfonline.comresearcher.lifeacs.org The unique properties of sulfur allow for the development of a wide range of reagents with tunable reactivity. researcher.lifetandfonline.com These reagents can participate in nucleophilic, electrophilic, and radical fluorination and fluoroalkylation reactions. tandfonline.comresearcher.life

Compounds such as sulfur tetrafluoride (SF₄) and its derivatives are widely used for deoxofluorination, a reaction that converts carbonyl compounds and alcohols into their corresponding fluorinated analogues. acs.orgresearchgate.net The development of more stable and easier-to-handle sulfur-based fluorinating agents continues to be an area of active research. acs.org In addition to fluorination, sulfur-based reagents are instrumental in fluoroalkylation, the process of introducing a fluoroalkyl group (e.g., -CF₃, -CHF₂) into a molecule. tandfonline.comacs.org Fluoroalkyl sulfones, sulfoxides, and related compounds serve as important precursors for these transformations, which are of great interest in the synthesis of pharmaceuticals and agrochemicals. tandfonline.comtandfonline.com

Table 2: Examples of Sulfur-Based Fluorinating and Fluoroalkylating Reagents
Reagent ClassExamplesPrimary Application
Deoxofluorinating AgentsSulfur tetrafluoride (SF₄), DAST, Deoxo-FluorConversion of alcohols and carbonyls to fluorides. acs.orgresearchgate.net
Fluoroalkylating AgentsFluoroalkyl sulfones, sulfoxides, sulfoximinesIntroduction of fluoroalkyl groups (e.g., -CF₃, -CHF₂, -CH₂F). tandfonline.comtandfonline.com
Nucleophilic Fluorinating AgentsTris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)Introduction of fluoride (B91410) ion (F⁻). acs.org

Research Scope and Focus on Benzothiazole, 2-[(fluoromethyl)sulfonyl]-

Within the extensive family of benzothiazole derivatives, "Benzothiazole, 2-[(fluoromethyl)sulfonyl]-" has carved out a specific and important niche, primarily as a reagent in synthetic chemistry. The research focus on this particular compound is less on its own biological activity and more on its utility in the introduction of fluorinated moieties into other molecules. The presence of the (fluoromethyl)sulfonyl group at the 2-position of the benzothiazole ring imparts unique reactivity to the molecule.

This compound is of significant interest to synthetic organic chemists for its role in facilitating challenging chemical transformations. The research surrounding "Benzothiazole, 2-[(fluoromethyl)sulfonyl]-" is centered on its synthesis, reactivity, and application in the development of novel synthetic methodologies. While the broader benzothiazole scaffold is heavily explored for its therapeutic potential, the primary contribution of this specific sulfonylated derivative to the scientific literature is as a tool for the construction of complex molecules, particularly those containing fluorine, which are of high interest in the pharmaceutical and agrochemical industries.

Chemical and Physical Properties of Benzothiazole, 2-[(fluoromethyl)sulfonyl]-

PropertyValue
CAS Number 189579-72-4
Molecular Formula C8H6FNO2S2
Molecular Weight 231.3 g/mol
Physical Form Solid

Synonyms for Benzothiazole, 2-[(fluoromethyl)sulfonyl]-

Synonym
2-(fluoromethylsulfonyl)-1,3-benzothiazole
1,3-benzothiazol-2-yl fluoromethyl sulfone
2-[(Fluoromethyl)sulfonyl]benzothiazole

Detailed Research Findings

The investigation into "Benzothiazole, 2-[(fluoromethyl)sulfonyl]-" has yielded specific insights into its synthesis and chemical behavior.

Synthesis:

The primary method reported for the synthesis of "Benzothiazole, 2-[(fluoromethyl)sulfonyl]-" involves the oxidation of a precursor molecule. Specifically, 2-[(fluoromethyl)thio]benzothiazole is oxidized to the corresponding sulfone. This transformation is a key step in preparing the reagent for its subsequent applications in synthetic chemistry.

Chemical Reactivity and Applications:

The core utility of "Benzothiazole, 2-[(fluoromethyl)sulfonyl]-" lies in its function as a synthon for the introduction of fluorinated groups. It has been utilized in the synthesis of fluoro-olefins, which are important structural motifs in many biologically active compounds. The benzothiazolyl sulfone group acts as a good leaving group in certain chemical reactions, facilitating the transfer of the fluorinated moiety to a target molecule. This reactivity makes it a valuable tool for chemists working on the synthesis of complex fluorinated organic molecules.

While the broader class of benzothiazole derivatives has been extensively studied for a variety of biological activities, including cytotoxic effects against cancer cell lines, specific research into the biological profile of "Benzothiazole, 2-[(fluoromethyl)sulfonyl]-" is limited. nih.govnih.govjnu.ac.bd The available literature predominantly focuses on its synthetic applications rather than its own pharmacological properties. The introduction of a sulfonyl group and a fluorine atom can significantly alter the biological activity of a benzothiazole core, but dedicated studies to elucidate these effects for this specific compound are not widely reported. The cytotoxicity of some benzothiazole-piperazine and other derivatives has been noted, but this cannot be directly extrapolated to the fluoromethyl)sulfonyl derivative. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO2S2 B15200304 Benzothiazole, 2-[(fluoromethyl)sulfonyl]- CAS No. 189579-72-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189579-72-4

Molecular Formula

C8H6FNO2S2

Molecular Weight

231.3 g/mol

IUPAC Name

2-(fluoromethylsulfonyl)-1,3-benzothiazole

InChI

InChI=1S/C8H6FNO2S2/c9-5-14(11,12)8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2

InChI Key

ZSXOGFRTHQNYEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CF

Origin of Product

United States

Synthetic Methodologies for Benzothiazole, 2 Fluoromethyl Sulfonyl and Analogous Fluorosulfonyl Benzothiazoles

Strategies for Introducing the Sulfonyl Group at the C-2 Position of Benzothiazole (B30560)

The introduction of a sulfonyl group at the C-2 position of the benzothiazole nucleus is a key transformation for accessing a variety of functionalized derivatives. This can be achieved through several synthetic routes, primarily involving direct functionalization of the benzothiazole C-2 position or by derivatizing a pre-functionalized benzothiazole, such as 2-mercaptobenzothiazole.

Direct Sulfonylation Approaches

Direct C-H functionalization of the benzothiazole ring at the C-2 position represents an atom-economical approach to introduce various substituents. nih.gov While direct sulfonylation is a plausible strategy, methods often involve the formation of intermediate species that facilitate the introduction of the sulfonyl moiety. For instance, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. nih.govresearchgate.net These stable intermediates can then react with a range of nucleophiles. nih.govresearchgate.net Although not a direct sulfonylation, this method highlights a strategy for activating the C-2 position for subsequent substitution.

Another approach involves the divergent S- and C-difluoromethylation of 2-substituted benzothiazoles. cas.cn While this study focuses on difluoromethylation, the principles of nucleophilic substitution at the C-2 position are relevant. cas.cn The reaction of 2-substituted benzothiazoles with nucleophiles can lead to substitution at the C-2 position, suggesting that a sulfonyl-containing nucleophile could potentially be employed. cas.cn

Derivatization of 2-Mercaptobenzothiazoles

A more common and versatile strategy for the synthesis of 2-sulfonyl benzothiazoles involves the derivatization of 2-Mercaptobenzothiazole (Benzothiazole-2-thiol). nih.gov This readily available starting material serves as a versatile platform for introducing a wide array of sulfur-linked substituents at the C-2 position. nih.gov The synthesis of 2-Mercaptobenzothiazole itself can be achieved through methods such as the reaction of o-aminothiophenol with carbon disulfide or the reaction of thiocarbanilide (B123260) with sulfur. nih.gov A metal-free method involves the DBU-promoted tandem reaction of o-haloanilines and carbon disulfide. organic-chemistry.org

The general approach for synthesizing 2-sulfonyl benzothiazoles from 2-Mercaptobenzothiazole involves a two-step process: S-alkylation or S-arylation followed by oxidation of the resulting thioether to the corresponding sulfone. The nucleophilic nature of the thiol group in 2-Mercaptobenzothiazole allows for straightforward reaction with various electrophiles. nih.gov For example, 2-benzylsulfanyl derivatives of 2-Mercaptobenzothiazole can be synthesized by the nucleophilic substitution reaction of the sodium salt of 2-Mercaptobenzothiazole with benzyl (B1604629) halide. nih.gov

Subsequent oxidation of the thioether to the sulfone is a critical step. A variety of oxidizing agents can be employed for this transformation. For instance, the synthesis of 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole 1,1-dioxide is achieved by treating 2-(prop-2-yn-1-ylthio)benzo[d]thiazole with m-chloroperoxybenzoic acid (m-CPBA). researchgate.net

While a specific synthesis for 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole from Benzothiazole-2-thiol is not explicitly detailed in the provided context, the general principles of 2-Mercaptobenzothiazole derivatization can be applied. The synthesis would likely proceed in two conceptual steps:

S-Alkylation: Reaction of Benzothiazole-2-thiol with a suitable 1-chloro-2,2,2-trifluoroethyl electrophile.

Oxidation: Oxidation of the resulting thioether to the desired sulfone.

This approach is analogous to the synthesis of other 2-alkylthio and subsequent 2-alkylsulfonyl benzothiazoles.

Similarly, the synthesis of 2-[(2-Bromophenyl)fluoromethylsulfonyl]benzo[d]thiazole would follow a comparable synthetic logic. A general, high-yield method for synthesizing α-fluoro 1,3-benzothiazol-2-yl sulfones has been reported, which involves deprotonation-fluorination of the parent sulfone. nih.gov This suggests that a precursor, 2-((2-bromophenyl)methylsulfonyl)benzo[d]thiazole, could be fluorinated to yield the target compound. The synthesis of the precursor could be achieved by S-alkylation of 2-Mercaptobenzothiazole with 2-bromobenzyl halide followed by oxidation.

General Approaches to 2-Substituted Benzothiazoles with Relevance to Fluorosulfonyl Derivatives

The synthesis of the benzothiazole core is a fundamental aspect of accessing 2-substituted derivatives, including those with fluorosulfonyl groups. The most prevalent method for constructing the benzothiazole ring system is through the condensation of 2-Aminothiophenol (B119425) with various electrophilic partners. nih.govmdpi.comekb.egnih.govtku.edu.tw

Condensation Reactions with 2-Aminothiophenol

The condensation of 2-Aminothiophenol with a variety of functional groups, such as aldehydes, carboxylic acids and their derivatives, ketones, and nitriles, is a widely employed and versatile method for the synthesis of 2-substituted benzothiazoles. mdpi.comekb.egnih.govtku.edu.twrsc.org This approach allows for the direct installation of a diverse range of substituents at the C-2 position. rsc.org

The reaction of 2-Aminothiophenol with aldehydes or carboxylic acids is a common strategy. tku.edu.tw For instance, a series of 2-arylbenzothiazoles can be synthesized from the condensation of aryl aldehydes with 2-Aminothiophenol. tku.edu.tw Various catalytic systems, including L-proline under microwave irradiation, have been developed to promote this transformation efficiently. tku.edu.tw Similarly, the condensation of 2-Aminothiophenol with carboxylic acids, facilitated by dehydrating agents, also yields 2-substituted benzothiazoles. nih.gov

The following table summarizes various condensation reactions of 2-Aminothiophenol for the synthesis of 2-substituted benzothiazoles:

Reactant with 2-AminothiophenolCatalyst/ConditionsProduct Type
AldehydesL-proline, microwave, solvent-free2-Arylbenzothiazoles
Carboxylic AcidsMeSO3H/SiO2, 140°C2-Alkyl/Arylbenzothiazoles
β-DiketonesBrønsted acid, oxidant/metal/solvent-free2-Substituted Benzothiazoles
NitrilesTrifluoromethanesulfonic acid (TFOH)2-Substituted Benzothiazoles
N-protected amino acidsMolecular iodine, solvent-free2-Substituted Benzothiazoles

This condensation methodology is highly relevant to the synthesis of fluorosulfonyl derivatives. A precursor bearing a fluorosulfonyl group, such as a carboxylic acid or aldehyde with a fluorosulfonylmethyl moiety, could potentially be condensed with 2-Aminothiophenol to directly construct the Benzothiazole, 2-[(fluoromethyl)sulfonyl]- scaffold.

Reaction with Aldehydes and Ketones

The condensation of 2-aminothiophenol with aldehydes is a widely employed method for synthesizing 2-substituted benzothiazoles. nih.govekb.eg This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and subsequent oxidation or dehydration to form the aromatic benzothiazole ring. ekb.eg

A range of catalysts and conditions have been developed to promote this transformation efficiently and under environmentally benign conditions. For instance, metal oxide nanoparticles, such as zinc oxide (ZnO), have been used as catalysts in solvent-free conditions. ekb.eg Other catalytic systems include hydrogen peroxide with hydrochloric acid (H₂O₂/HCl) in ethanol, which provides excellent yields in short reaction times. mdpi.com Biocatalysts, like commercial laccases, and heterogeneous catalysts such as tin pyrophosphate (SnP₂O₇), have also been successfully utilized, often resulting in high yields and allowing for catalyst recycling. nih.gov The reaction conditions can be further optimized using microwave irradiation or ultrasound assistance, which can significantly reduce reaction times. nih.govmdpi.com

While this method is general for 2-substituted benzothiazoles, the synthesis of fluorosulfonyl-containing analogs would require the use of an aldehyde or ketone substrate already bearing the (fluoromethyl)sulfonyl group or a precursor that can be converted to it in a subsequent step.

Table 1: Catalytic Systems for Benzothiazole Synthesis from 2-Aminothiophenol and Aldehydes
CatalystConditionsKey AdvantagesReference
SiO₂–HNO₃Solvent-free, shakingCost-effective, simple, excellent yields (83–98%) mdpi.com
H₂O₂/HClEthanol, Room TemperatureExcellent yields (85–94%), short reaction time (45–60 min) mdpi.com
SnP₂O₇Heterogeneous catalysisHigh yields (87–95%), short reaction times (8–35 min), reusable catalyst nih.gov
Commercial LaccasesBiocatalysisGreen method nih.gov
Ammonium (B1175870) Nickel Sulfate (B86663)Ultrasound-assistedHigh yields (83-91%) mdpi.com
Carbon Dioxide as a C1 Source

In the pursuit of greener and more sustainable chemical processes, carbon dioxide (CO₂) has been explored as a renewable and non-toxic one-carbon (C1) source for benzothiazole synthesis. chemrevlett.comacs.org This approach involves the chemical fixation of CO₂ with 2-aminobenzenethiols. chemrevlett.com The reaction typically requires a reducing agent, such as a hydrosilane (e.g., diethylsilane), to reduce the captured CO₂. nih.gov

The process can be catalyzed by various systems, including acetate-based ionic liquids like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]), under relatively mild conditions. nih.gov This method represents an efficient and sustainable route for constructing the benzothiazole scaffold from simple and readily available starting materials. chemrevlett.com The direct carboxylation of the benzothiazole ring at the C2 position using CO₂ in the presence of a base like cesium carbonate (Cs₂CO₃) has also been demonstrated, which offers a metal-free pathway to 2-carboxybenzothiazoles. acs.orgorganic-chemistry.org

Table 2: Benzothiazole Synthesis Using Carbon Dioxide
ReactantsCatalyst/BaseConditionsProduct TypeReference
2-Aminobenzenethiol, CO₂, HydrosilaneAcetate-based ionic liquidMild temperature and pressure (e.g., 60 °C, 0.5 MPa)2-Unsubstituted Benzothiazole nih.gov
Benzothiazole, CO₂Cs₂CO₃DMF, 125 °C, metal-free2-Benzothiazolecarboxylic acid organic-chemistry.org
Reactions with Acid Chlorides and Anhydrides

The condensation of 2-aminothiophenol with carboxylic acid derivatives such as acid chlorides and anhydrides provides another direct route to 2-substituted benzothiazoles. researchgate.net This method is particularly useful for introducing specific substituents at the 2-position of the benzothiazole ring. For instance, reacting 2-aminothiophenol with acyl chlorides in the presence of a heterogeneous catalyst like silica-supported sodium bisulfate (NaHSO₄-SiO₂) can yield the corresponding 2-substituted benzothiazoles under solventless conditions. mdpi.com

A highly relevant example for the synthesis of fluorinated analogs is the one-pot reaction of 2-aminothiophenol with trifluoroacetic acid or difluoroacetic acid. nih.gov In the presence of triphenylphosphine (PPh₃), triethylamine (B128534) (Et₃N), and carbon tetrachloride (CCl₄), this reaction yields 2-trifluoromethyl- and 2-difluoromethylbenzothiazoles, respectively. nih.gov This demonstrates a direct pathway to incorporate fluoroalkyl groups at the 2-position, which are precursors to the desired sulfonyl group.

Table 3: Synthesis of Benzothiazoles from Acid Chlorides and Anhydrides
Reactant 1Reactant 2Catalyst/ReagentsProductReference
2-AminothiophenolAcyl ChlorideNaHSO₄-SiO₂2-Substituted Benzothiazole mdpi.com
2-AminothiophenolOxalyl Chloride / ThiolsTetrabutylammonium (B224687) iodide (TBAI)S-Alkyl/arylbenzothiazole-2-carbothioates nih.gov
2-AminothiophenolTrifluoroacetic acidPPh₃, Et₃N, CCl₄2-Trifluoromethylbenzothiazole nih.gov
2-AminothiophenolDifluoroacetic acidPPh₃, Et₃N, CCl₄2-Difluoromethylbenzothiazole nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and efficient methods for the synthesis of benzothiazoles, often proceeding under mild conditions with high functional group tolerance. Catalysts based on copper, palladium, and nickel are prominent in these synthetic strategies. ekb.eg

Copper-Catalyzed Processes

Copper catalysts are effective for the synthesis of 2-substituted benzothiazoles. One notable method is the copper-catalyzed condensation of 2-aminobenzenethiols with a wide range of nitriles. nih.govorganic-chemistry.org This reaction, often using copper(II) acetate (Cu(OAc)₂) as the catalyst in a solvent like ethanol, provides excellent yields of the corresponding benzothiazole products. organic-chemistry.org The process is valued for its operational simplicity and cost-effectiveness. organic-chemistry.org Another copper-based approach involves the use of copper(I) oxide (Cu₂O) to catalyze the condensation of 2-aminothiophenol with aldehydes. nih.gov

Table 4: Copper-Catalyzed Synthesis of Benzothiazoles
ReactantsCatalystConditionsKey FeaturesReference
2-Aminobenzenethiols, NitrilesCu(OAc)₂Ethanol, 70 °CEfficient, wide substrate scope, good yields organic-chemistry.org
2-Aminothiophenol, p-BenzaldehydesCu₂ODMSO (oxidant), Room TemperatureTolerates a wide range of functional groups nih.gov
Palladium-Catalyzed Processes

Palladium catalysis provides sophisticated routes for benzothiazole synthesis, often involving C-H functionalization or cross-coupling reactions. A notable method is the synthesis of 2-substituted benzothiazoles from thiobenzanilides through a palladium-catalyzed C-H functionalization followed by an intramolecular C-S bond formation. acs.orgresearchgate.net This transformation can be achieved using a catalytic system comprising a palladium(II) source, a copper(I) co-catalyst, and an additive like tetrabutylammonium bromide (Bu₄NBr). acs.org Another palladium-catalyzed approach is the ligand-free cyclization of o-iodothiobenzanilide derivatives using palladium on carbon (Pd/C) at room temperature, which proceeds in high yields under very mild conditions. organic-chemistry.org

Table 5: Palladium-Catalyzed Synthesis of Benzothiazoles
Starting MaterialCatalytic SystemReaction TypeKey FeaturesReference
ThiobenzanilidesPd(II), Cu(I), Bu₄NBrC-H functionalization / C-S bond formationGood functional group tolerance, high yields acs.org
o-Iodothiobenzanilide derivativesPd/CIntramolecular cyclizationLigand-free, room temperature, high-yielding organic-chemistry.org
Nickel-Catalyzed Processes

Nickel catalysts also enable the synthesis of benzothiazoles. An ultrasound-assisted method utilizes ammonium nickel sulfate to catalyze the production of 2-substituted benzothiazoles from 2-aminothiophenol and aromatic aldehydes, achieving high yields in relatively short times. mdpi.com More recently, an electrochemical approach combining nickel catalysis with electrochemistry has been developed for the intramolecular amination to construct C-N bonds, offering a novel method for building the benzothiazole scaffold at room temperature with excellent functional group tolerance. semanticscholar.org

Table 6: Nickel-Catalyzed Synthesis of Benzothiazoles
ReactantsCatalystConditionsKey FeaturesReference
2-Aminothiophenol, Aromatic AldehydesAmmonium nickel sulfateUltrasound-assistedHigh yields (83-91%) mdpi.com
(Not specified)Nickel catalystElectrochemical, Room TemperatureIntramolecular amination, excellent functional group tolerance semanticscholar.org

Metal-Free and Green Chemistry Protocols

Modern synthetic chemistry increasingly prioritizes methodologies that are environmentally benign, reducing waste, energy consumption, and the use of hazardous materials. The synthesis of benzothiazoles has been a fertile ground for the application of green chemistry principles, with numerous protocols that avoid heavy metals and harsh reaction conditions.

Visible Light-Mediated Reactions

The use of visible light as a clean and renewable energy source has revolutionized the synthesis of heterocyclic compounds, including benzothiazoles. chemrxiv.orgchemrxiv.org Photoredox catalysis offers a powerful tool for forming challenging chemical bonds under mild, ambient conditions. chemrxiv.orgchemrxiv.org Many of these light-driven methods are advantageous as they can be photocatalyst-free and are typically conducted at room temperature using energy-efficient light sources like compact fluorescent lamps (CFL) or light-emitting diodes (LEDs). chemrxiv.orgchemrxiv.org

One prominent strategy involves the condensation of 2-aminothiophenols with various aldehydes. nih.gov Research has demonstrated that irradiating a reaction mixture with a 12W blue LED in an air atmosphere can effectively produce benzothiazoles. nih.gov This method is applicable to a wide range of substrates, including aromatic, heteroaromatic, and aliphatic aldehydes. nih.gov

In other metal-free approaches, graphitic carbon nitride (g-C3N4) has been employed as a recyclable photocatalyst. organic-chemistry.orgresearchgate.net This material facilitates the synthesis of 2-substituted benzothiazoles via intramolecular C-H functionalization and C-S bond formation under visible-light irradiation at room temperature, using air as the oxidant. organic-chemistry.org Organic dyes such as eosin (B541160) Y and fluorescein (B123965) have also proven to be effective metal-free photocatalysts for these transformations, often conducted in green solvent systems like ethanol-water mixtures. chemrxiv.orgresearchgate.net A novel approach has even combined enzymatic catalysis with visible-light photoredox catalysis, achieving high yields in remarkably short reaction times. chemrxiv.org

Table 1: Examples of Visible Light-Mediated Benzothiazole Synthesis
ReactantsLight SourceCatalyst/ConditionsYieldReference
2-Aminothiophenol, Aldehydes12W Blue LEDAir atmosphereGood to Excellent nih.gov
ThiobenzanilidesVisible LightRiboflavin Tetraacetate, K₂S₂O₈High chemrxiv.org
2-Aminothiophenol, MethylarenesBlue LightEosin Y, Air, EtOH/H₂OHigh chemrxiv.org
2-Aminothiophenol, AldehydesVisible LightGraphitic carbon nitride (g-C₃N₄), Air89–97% organic-chemistry.orgresearchgate.net
Biocatalytic and Supported Catalyst Systems

To further enhance the sustainability of benzothiazole synthesis, researchers have turned to biocatalysts and solid-supported catalysts. These systems offer advantages such as high selectivity, mild reaction conditions, and, crucially, the ability to be recovered and reused, which aligns with the principles of green chemistry. researchgate.net

An example of biocatalysis is the use of Acacia concinna, a natural product, to catalyze the condensation of 2-aminothiophenol with aryl aldehydes. nih.govpharmacyjournal.in This reaction proceeds efficiently under microwave irradiation in the absence of a solvent. nih.govpharmacyjournal.in

In the realm of supported catalysts, inorganic materials are frequently used to immobilize catalytically active species. Silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) has been used as an inexpensive, non-toxic, and reusable catalyst for the reaction of acyl chlorides with 2-aminothiophenol under solvent-free conditions. nih.gov Because the reaction is heterogeneous, the catalyst can be easily removed by simple filtration. nih.gov Zeolites, such as NaY zeolite, have also been employed as both a catalyst and a solid support for solvent-free, microwave-assisted syntheses of benzothiazole derivatives. The use of polystyrene polymer-grafted catalysts is another strategy that facilitates easy separation of the catalyst from the reaction products. nih.gov The recyclability of these supported systems makes them attractive alternatives to conventional homogeneous catalysts from both an environmental and industrial perspective. researchgate.net

Table 2: Comparison of Supported Catalysts in Benzothiazole Synthesis
Catalyst SystemReactantsConditionsKey AdvantagesReference
Acacia concinna (biocatalyst)2-Aminothiophenol, Aryl aldehydesMicrowave, Solvent-freeEco-friendly, Rapid, High yields nih.govpharmacyjournal.in
NaHSO₄-SiO₂2-Aminothiophenol, Acyl chloridesSolvent-freeInexpensive, Reusable, Simple filtration nih.gov
NaY Zeolite2-Mercaptobenzothiazole, Hydrazine hydrateMicrowave, Solvent-freeReusable, Shape selectivity, Thermally stable
Polystyrene-grafted iodine acetate2-Aminothiophenol, BenzaldehydesDichloromethaneSolid support simplifies product isolation nih.gov
Solvent-Free and Microwave-Assisted Syntheses

Eliminating volatile organic solvents and reducing energy consumption are cornerstones of green chemistry. Solvent-free and microwave-assisted protocols for benzothiazole synthesis address both of these goals effectively. Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes while simultaneously improving product yields. semanticscholar.orgscielo.br

Numerous reports describe the synthesis of benzothiazole derivatives by reacting 2-aminothiophenol with compounds like benzoyl chlorides or aldehydes under solvent-free conditions, either at room temperature or with microwave heating. scielo.brresearchgate.net For instance, the condensation of 2-aminothiophenol with various fatty acids to form 2-substituted benzothiazoles has been achieved in 3-4 minutes under solvent-free microwave irradiation using P4S10 as a catalyst. nih.gov Similarly, other protocols have utilized zeolite supports or molecular iodine in solid-phase, solvent-free reactions. nih.gov These methods are not only rapid and efficient but also minimize pollution by avoiding the use of often toxic and difficult-to-remove solvents.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
2-Amino-6-substituted benzothiazoles + Benzaldehyde (B42025) derivatives4 to 6 hours1 to 2 minutesYields improved semanticscholar.org
2-Aminothiophenol + Hydroxy aromatic aldehydes~25 times longerSignificantly shorter12 to 20% increase scielo.br
2-Aminothiophenol + Fatty acidsNot specified3 to 4 minutesHigh yield nih.gov

Introduction of the Fluoromethyl Moiety into Benzothiazole Systems

The incorporation of fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. The monofluoromethyl (CH2F) group is particularly valuable as a bioisostere for common functional groups like methyl (-CH3), hydroxyl (-CH2OH), and amino (-CH2NH2) moieties. nih.govmdpi.com

Monofluoromethylation Strategies for N-Heterocycles

The introduction of a monofluoromethyl group onto nitrogen-containing heterocycles, including benzothiazoles, can be accomplished via two primary strategies: direct monofluoromethylation and the assembly of the heterocyclic ring using a building block that already contains the CH2F moiety. nih.govmdpi.comresearchgate.net

Direct monofluoromethylation involves treating a pre-formed N-heterocycle with a reagent that serves as a source for the CH2F group. nih.govmdpi.com A variety of such reagents have been developed, including:

Halomethyl fluorides (e.g., iodofluoromethane, ICH2F) nih.govmdpi.com

Fluoromethyl sulfones (e.g., FCH2SO2Cl) nih.govmdpi.com

Monofluoromethyl(aryl)sulfonium methylides nih.govmdpi.com

(Fluoromethyl)triphenylphosphonium iodide nih.gov

These reagents can introduce the CH2F group through various mechanisms, including nucleophilic, electrophilic, or radical pathways, depending on the reagent and substrate. mdpi.com

Use of Fluorinated Sulfones as Fluoroalkylating Reagents

Fluorinated sulfones are versatile and stable reagents used for introducing fluoroalkyl groups into organic molecules. sioc.ac.cntandfonline.comresearcher.life The combination of the electron-withdrawing sulfonyl group and the electronegative fluorine atoms creates a unique chemical reactivity that can be finely tuned. sioc.ac.cntandfonline.com

Specifically, sulfones attached to a benzothiazole ring are important synthons. Research has demonstrated the high-yield synthesis of α-fluoro 1,3-benzothiazol-2-yl sulfones. nih.gov These compounds are prepared via a deprotonation-fluorination sequence of the parent sulfone. nih.gov Such molecules are precursors for further transformations; for example, they can undergo condensation reactions with aldehydes and ketones to produce regiospecifically fluorinated olefins in a process known as the modified Julia olefination. nih.gov

Furthermore, compounds like monofluoromethyl 2-benzothiazolyl sulfone can serve as a source of the monofluoromethyl radical (•CH2F) under photoredox conditions. mdpi.com This radical can then be trapped by various substrates, providing a pathway to monofluoromethylated products. mdpi.com The reactivity of the C-S bond in these sulfones is key to their utility as fluoroalkylating agents. sioc.ac.cntandfonline.com The reaction of thiols with benzothiazole sulfones, for instance, leads to the production of sulfinic acids, demonstrating the susceptibility of the sulfonyl group to nucleophilic attack. nsf.gov This reactivity underpins their role as effective reagents for delivering the fluoromethylsulfonyl moiety or acting as a precursor for the fluoromethyl group itself.

Julia-Kocienski Olefination and its Derivatives

The Julia-Kocienski olefination is a powerful and widely utilized one-pot reaction in organic synthesis for the creation of carbon-carbon double bonds. organic-chemistry.orgalfa-chemistry.com This modified version of the Julia-Lythgoe olefination employs heteroaryl sulfones, with benzothiazol-2-yl (BT) sulfones being among the most common, to react with carbonyl compounds like aldehydes and ketones. organic-chemistry.orgnih.gov The reaction proceeds through the deprotonation of the sulfone, followed by addition to the carbonyl compound to form a β-alkoxy sulfone intermediate. This intermediate undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to yield the desired alkene. alfa-chemistry.comcas.cn The use of fluorinated benzothiazolyl sulfones in this reaction provides a versatile and modular pathway for the synthesis of various fluoroalkenes. nih.govnih.gov

Synthesis of Fluoro(triazolyl)methyl 1,3-Benzothiazol-2-yl Sulfones

A review of current scientific literature does not provide specific synthetic methodologies for fluoro(triazolyl)methyl 1,3-benzothiazol-2-yl sulfones. While methods exist for the synthesis of various fluorinated benzothiazole derivatives and for compounds containing both benzothiazole and triazole moieties, the specific synthesis of the target compound featuring a fluoro(triazolyl)methyl group attached to the sulfone at the 2-position of the benzothiazole is not documented in the reviewed sources.

Application in Fluoroalkene Synthesis

The primary application of Benzothiazole, 2-[(fluoromethyl)sulfonyl]- and its α-fluorinated analogs is their use as key reagents in the Julia-Kocienski olefination for the stereoselective synthesis of fluoroolefins. nih.govnih.gov These α-fluoro 1,3-benzothiazol-2-yl sulfone synthons are condensed with a variety of aldehydes and ketones to produce regiospecifically fluorinated olefins, often in high yields. nih.gov

The synthesis of these critical α-fluoro sulfone reagents is typically achieved through the deprotonation of a parent alkyl benzothiazol-2-yl sulfone, followed by electrophilic fluorination. nih.gov One study found that heterogeneous reaction conditions were crucial for achieving high yields in the fluorination step. nih.gov Another approach involves introducing the fluorine atom to the corresponding benzothiazol-2-yl sulfide (B99878), which is then oxidized to the target bissulfone reagent. nih.gov

Once prepared, these fluorinated sulfones react with carbonyl compounds under basic, Barbier-type conditions, which involve adding the base to a mixture of the sulfone and the aldehyde. organic-chemistry.orgnih.gov This method is often preferred as it can minimize side reactions, such as the self-condensation of the benzothiazolyl sulfone. organic-chemistry.org The choice of base, solvent, and reaction temperature can influence both the yield and the stereochemical outcome (E/Z selectivity) of the resulting fluoroalkene. organic-chemistry.orgnih.gov For example, reactions conducted with lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (B95107) (THF) have shown that selectivity is dependent on the specific sulfone and aldehyde used. nih.gov

The utility of these reagents is demonstrated in their reaction with a diverse range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, to generate the corresponding fluoroalkenes. nih.govcuny.edu

Table 1: Julia-Kocienski Olefination using α-Fluoro Benzothiazol-2-yl Sulfone Reagents

This table summarizes the reaction of various α-fluoro benzothiazol-2-yl sulfone derivatives with aldehydes to yield fluoroalkenes. The data highlights the reaction conditions, yields, and stereoselectivity.

Sulfone Reagent Aldehyde Base / Solvent Yield (%) E:Z Ratio Reference
α-Fluoro-BT-sulfone Various aldehydes and ketones Not specified High Not specified nih.gov
Fluoro(phenyl)methyl BT-sulfone 4-Chlorobenzaldehyde LHMDS / THF 83 >98:2 nih.gov
Fluoro(phenyl)methyl BT-sulfone 2-Naphthaldehyde LHMDS / THF 81 >98:2 nih.gov
Fluoro(phenyl)methyl BT-sulfone Ferrocenecarbaldehyde LHMDS / THF 80 11:89 nih.gov
Fluoro(methyl)methyl BT-sulfone 4-Chlorobenzaldehyde LHMDS / THF 82 >98:2 nih.gov
Fluoro(methyl)methyl BT-sulfone Cinnamaldehyde LHMDS / THF 75 12:88 nih.gov
Fluoro(n-propyl)methyl BT-sulfone 4-Chlorobenzaldehyde LHMDS / THF 79 >98:2 nih.gov
Fluoro(n-propyl)methyl BT-sulfone Cinnamaldehyde LHMDS / THF 62 14:86 nih.gov
Nuclei base-substituted BT-monofluoromethyl sulfone Phenylacetaldehyde NaHMDS / THF 69 47:53 cas.cn

Reactivity Profiles and Mechanistic Investigations of Benzothiazole, 2 Fluoromethyl Sulfonyl Derivatives

Reactivity of the Benzothiazole (B30560) Sulfone Moiety

The benzothiazole sulfone moiety, particularly when the sulfone is positioned at the C-2 carbon, exhibits significant reactivity, making it a valuable electrophilic partner in a variety of chemical transformations. The strong electron-withdrawing nature of the sulfonyl group activates the benzothiazole ring system, rendering the C-2 position highly susceptible to nucleophilic attack. This inherent reactivity is central to its application as a versatile building block in organic synthesis and as a reactive template for biological probes.

Nucleophilic Reactivity and Substitution Reactions

The reaction proceeds via a two-step mechanism, starting with the attack of the nucleophile on the C-2 carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. richmond.edu In the subsequent step, the leaving group (the sulfinate anion, RSO₂⁻) is eliminated, restoring the aromaticity of the benzothiazole ring. richmond.edu The rate of these reactions is dependent on the concentration of both the benzothiazole substrate and the nucleophile, characteristic of a bimolecular process (SN2). bits-pilani.ac.in

Studies have demonstrated the high reactivity of 2-sulfonylbenzothiazoles towards a range of nucleophiles. cas.cn For instance, they react readily with biothiols, which are soft nucleophiles, while remaining inert to other nucleophilic species like sulfenic acids. nsf.gov This selective reactivity has been exploited in the development of thiol-labeling reagents. nsf.gov The reaction between a thiol and a 2-sulfonylbenzothiazole results in the formation of a thioether and a sulfinic acid, demonstrating the cleavage of the C-S bond. nsf.gov

Interestingly, the choice of nucleophile can lead to divergent reaction pathways. While many nucleophiles participate in a standard SNAr reaction at the C-2 position, certain fluorinated nucleophiles can induce a ring-opening of the benzothiazole. cas.cn This alternative pathway leads to the formation of 2-isocyanoaryl thioethers, highlighting a more complex reactivity profile than simple substitution. cas.cn The efficiency of nucleophilic substitution can be enhanced by incorporating electron-withdrawing groups onto the benzothiazole substrate, which further increases the electrophilicity of the C-2 position and facilitates the reaction. richmond.edu

Table 1: Nucleophilic Substitution Reactions of 2-Sulfonylbenzothiazole Derivatives

Nucleophile Type Product Type Reaction Pathway Reference
Thiols (e.g., Cysteine, Glutathione) Thioether + Sulfinic Acid SNAr (C-S Cleavage) nsf.gov
O- and N-centered nucleophiles Ethers, Amines SNAr nih.gov
Fluorinated Carbanions (e.g., from 2-PySO₂CF₂H) 2-Difluoromethylated Benzothiazole SNAr cas.cn
Fluorinated Nucleophiles (e.g., from TMSCF₂H) 2-Isocyanoaryl Sulfide (B99878) Ring-Opening Substitution cas.cn

C-H Functionalization Strategies

C-H functionalization represents a powerful and atom-economical strategy for modifying complex organic molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds. acs.org For benzothiazole derivatives, this approach allows for late-stage modification of the core structure, providing access to novel analogues that might be difficult to synthesize through traditional methods.

A prominent strategy for the functionalization of the benzothiazole core is the palladium-catalyzed direct arylation of the C-2 position. chemrxiv.orgchemrxiv.org This method avoids the pre-functionalization of the benzothiazole ring and instead couples it directly with iodo(hetero)arenes. chemrxiv.org Research has demonstrated that this transformation can be achieved at room temperature using a palladium catalyst, often promoted by solvents like hexafluoroisopropanol (HFIP). chemrxiv.orgchemrxiv.org This approach is versatile, tolerating a wide variety of iodoarenes and substituted benzothiazoles, including those with both electron-donating and electron-withdrawing groups. chemrxiv.org

The plausible mechanism for this Pd-catalyzed reaction involves several key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I) to form a Pd(II)-aryl intermediate.

C-H Activation/Deprotonation : The benzothiazole coordinates to the Pd(II) complex, and the C2-H bond is cleaved. This step is often the rate-determining step and can proceed via various pathways, such as concerted metalation-deprotonation.

Reductive Elimination : The two organic fragments (the aryl group and the benzothiazolyl group) on the palladium center couple, and the desired 2-arylbenzothiazole product is released.

Catalyst Regeneration : The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Beyond the C-2 position, strategies for functionalizing other C-H bonds on the benzothiazole scaffold are also being explored. Rhodium(III) complexes, for example, have been used to catalyze C-H activation directed by other functional groups within a molecule, suggesting potential for regioselective functionalization at different positions on the benzothiazole ring system. nih.gov

Table 2: Palladium-Catalyzed C-H Arylation of Benzothiazole

Catalyst Coupling Partner Solvent Key Features Reference
Palladium (Pd) Iodo(hetero)arenes Hexafluoroisopropanol (HFIP) Room temperature reaction; Wide substrate scope chemrxiv.orgchemrxiv.org

Cleavage Mechanisms of Benzothiazole Sulfones

The cleavage of the benzothiazole sulfone moiety is a key aspect of its reactivity, particularly in its role as a leaving group in substitution reactions and as a triggerable linker in chemical biology. richmond.edunsf.gov The primary mechanism for cleavage is initiated by nucleophilic attack at the C-2 position of the benzothiazole ring.

As described under nucleophilic substitution, the attack of a nucleophile (such as a thiol) on the electron-deficient C-2 carbon leads to the heterolytic cleavage of the C-S bond, releasing a sulfinate anion (RSO₂⁻) and forming a new bond between the C-2 carbon and the nucleophile. bits-pilani.ac.innsf.gov This SNAr-mediated cleavage is a robust and predictable pathway. richmond.edu

In addition to C-S bond scission, ring-cleavage of the benzothiazole heterocycle itself can occur under specific conditions. Certain potent nucleophiles can induce a ring-opening reaction, transforming the bicyclic benzothiazole structure into a monocyclic 2-isocyanoaryl sulfide derivative. cas.cn This process represents a more profound structural modification than simple substitution and highlights the diverse reactivity of the system.

Metabolic studies have also shed light on potential cleavage pathways. The in vivo metabolism of benzothiazole in guinea pigs was shown to produce several ring-cleavage products, including 2-methylmercaptoaniline and its oxidized sulfinyl and sulfonyl derivatives. nih.gov This indicates that enzymatic processes can facilitate the cleavage of the thiazole (B1198619) ring, likely through oxidative mechanisms. nih.gov

Table 3: Cleavage Pathways of Benzothiazole Sulfones

Trigger Bond Cleaved Mechanism Resulting Product(s) Reference
Nucleophile (e.g., Thiol) C2-SO₂R Nucleophilic Aromatic Substitution (SNAr) Substituted Benzothiazole + Sulfinate richmond.edunsf.gov
Specific Fluorinated Nucleophiles Thiazole Ring Ring-Opening Substitution 2-Isocyanoaryl Sulfide cas.cn
Metabolic Processes Thiazole Ring Enzymatic Oxidation 2-Mercaptoaniline derivatives nih.gov

Mechanistic Pathways of Benzothiazole Formation

The synthesis of the benzothiazole core is a cornerstone of heterocyclic chemistry, with numerous methods developed since its discovery. researchgate.netijper.org These synthetic routes often involve the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. researchgate.netmdpi.com However, alternative cyclization strategies, particularly those proceeding through radical intermediates, have gained prominence due to their unique reactivity and ability to construct the benzothiazole scaffold under mild conditions.

Radical Mechanisms in Cyclization Reactions

Radical cyclization reactions provide a powerful alternative to traditional condensation methods for benzothiazole synthesis. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic ring.

One well-established method is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using an oxidant like potassium ferricyanide. researchgate.net Another approach utilizes the photochemically induced cyclization of thioformanilides. mdpi.com In this process, irradiation in the presence of an agent like chloranil (B122849) initiates a hydrogen atom abstraction from the thiobenzamide (B147508), which is a key step in the radical mechanism. mdpi.com

More recent methods have expanded the scope of radical-mediated benzothiazole synthesis. For instance, a cascade process can be initiated by the homolytic fission of di(tert-butyl)peroxide (DTBP), which generates methyl radicals that trigger the cyclization. nih.gov Another innovative strategy involves a demethylative silyl (B83357) radical cascade cyclization of 2-isocyanothioanisoles to yield 2-silylated benzothiazoles. acs.org

Transition metal-free reactions have also been developed. One such method employs the reaction of o-iodoarylisothiocyanates with active methylene (B1212753) compounds in the presence of sodium hydride. nih.gov This reaction is proposed to proceed through an SRN1 (substitution nucleophilic radical) mechanism, involving the formation of radical intermediates. nih.gov

Table 4: Examples of Radical Cyclization Reactions for Benzothiazole Synthesis

Reaction Name/Type Precursor(s) Radical Initiator/Mediator Key Feature Reference
Jacobsen Cyclization Thiobenzanilides Potassium Ferricyanide Classic oxidative radical cyclization researchgate.net
Photochemical Cyclization Thioformanilides Chloranil under irradiation Light-induced radical formation mdpi.com
DTBP-Initiated Cascade N/A Di(tert-butyl)peroxide (DTBP) Cascade process initiated by methyl radicals nih.gov
SRN1 Cyclization o-Iodoarylisothiocyanates Sodium Hydride Involves radical-anion intermediates nih.gov
Silyl Radical Cascade 2-Isocyanothioanisoles Silyl Radical Demethylative cascade cyclization acs.org

Role of Intermediates (e.g., Thiyl Radicals, Aryl Radical Cations)

The mechanistic pathways of radical-based benzothiazole syntheses are defined by the nature of the key reactive intermediates. Thiyl radicals and aryl radical cations are two prominent examples that play a central role in the ring-forming step.

Thiyl Radicals : In many cyclization reactions starting from thiobenzamides or related structures, a thiyl radical is a crucial intermediate. mdpi.com For example, in the cyclization of sulfamide (B24259) substrates, the reaction mechanism proceeds via a thiyl radical, which then attacks the aromatic ring intramolecularly to form the C-S bond of the thiazole ring. mdpi.com

Aryl Radical Cations : An alternative pathway involves the formation of an aryl radical cation as the key reactive intermediate. mdpi.com This can be achieved under mild conditions through single-electron oxidation of a thiobenzamide precursor. The resulting radical cation undergoes intramolecular cyclization to furnish the benzothiazole product. mdpi.com

Other Radical Intermediates : The SRN1 mechanism for the cyclization of o-iodoarylisothiocyanates involves a more complex series of intermediates. nih.gov The process begins with the formation of a thioamide intermediate, which, under basic conditions, transfers a single electron to the aryl group, creating a radical-anion intermediate. This intermediate then expels the iodide ion to generate a biradical species, which subsequently undergoes intramolecular recombination to form the final benzothiazole ring. nih.gov Other syntheses may involve imidoyl radicals, which are formed from the attack of photochemically generated aryl radicals onto isocyanides, followed by cyclization. organic-chemistry.org

The specific nature of the radical intermediate dictates the reaction conditions and the scope of the synthetic method, offering a diverse toolkit for the construction of the benzothiazole scaffold.

Influence of Catalysts and Reaction Conditions on Mechanism

The mechanism of reactions involving benzothiazole sulfonyl derivatives is highly sensitive to the chosen catalysts and prevailing reaction conditions. The physical state of the reaction medium, for instance, can be a critical determinant of the reaction outcome. In the synthesis of α-fluoro 1,3-benzothiazol-2-yl sulfones, employing heterogeneous reaction conditions was found to be essential for achieving high yields in deprotonation-fluorination sequences. nih.gov Under homogeneous conditions, the reactions failed, recovering only the starting sulfone materials, which underscores the profound impact of the reaction environment on the reactivity pathway. nih.gov

Similarly, in nucleophilic fluoroalkylation reactions using fluoroalkyl phenyl sulfones, specific conditions are paramount for success. The generation of the required fluoroalkyl anions often necessitates the use of strong bases and cryogenic temperatures. For example, the alkoxide-induced nucleophilic pentafluoroethylation and trifluoromethylation of various electrophiles using pentafluoroethyl phenyl sulfone and trifluoromethyl phenyl sulfone is effectively achieved at low temperatures such as -78°C. organic-chemistry.org The choice of base, like potassium tert-butoxide (t-BuOK), and solvent can significantly influence the yield and selectivity of these transformations. organic-chemistry.org In some cases, additives can dramatically promote the reaction; the addition of benzaldehyde (B42025) (PhCHO) was found to facilitate single electron transfer (SET) processes with O-nucleophiles by forming a highly reactive electron donor species in situ. cas.cn

Divergent Reactivity of Fluorinated Sulfones

Fluorinated sulfones, particularly those derived from 2-substituted benzothiazoles, exhibit remarkable divergent reactivity. The benzothiazole sulfone moiety can act as a versatile precursor, leading to different product classes depending on the nature of the attacking nucleophile and the specific reaction pathway followed. acs.orgnih.govfigshare.com This versatility stems from the ability of the sulfone group to stabilize adjacent carbanions and to serve as a leaving group in substitution reactions. The interplay between different nucleophiles and the benzothiazole core allows for highly chemoselective transformations, providing access to structurally diverse organofluorine compounds. acs.orgcas.cn

Two distinct and complementary synthetic strategies have been developed that capitalize on the different reactivity of various fluoroalkyl nucleophiles with 2-substituted benzothiazoles. nih.gov These pathways, C-difluoromethylation versus S-difluoromethylation, highlight the tunable reactivity of the benzothiazole sulfone system. cas.cn

S- and C-Difluoromethylation of 2-Substituted Benzothiazoles

The reaction of 2-substituted benzothiazoles with fluoroalkyl nucleophiles can proceed via two distinct and competitive pathways: a classic nucleophilic aromatic substitution (SNAr) at the C-2 position or an unprecedented S-difluoromethylation followed by a ring-opening elimination tandem reaction. cas.cn The specific outcome is dictated by the choice of the difluoromethylating agent, which generates different nucleophilic species. acs.orgnih.gov

When 2-(methylsulfonyl)benzothiazole is treated with (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), which generates the CF₂H⁻ nucleophile, the reaction proceeds via an S-difluoromethylation-ring-opening pathway to yield difluoromethyl 2-isocyanophenyl sulfide. cas.cn In this case, the nucleophile attacks the sulfur atom of the benzothiazole ring. Conversely, when 2-(pyridylsulfonyl)difluoromethane (2-PySO₂CF₂H) is used, the generated 2-PySO₂CF₂⁻ nucleophile engages in an SNAr reaction at the C-2 position, displacing the methylsulfonyl group to afford the C-difluoromethylated product, 2-(difluoromethyl)benzothiazole. cas.cn This divergent reactivity demonstrates that different α-fluoro carbanions possess remarkably different chemoselectivity in their reactions with 2-substituted benzothiazoles. cas.cn

Table 1: Divergent Reactivity of 2-(Methylsulfonyl)benzothiazole with Different Difluoromethylating Agents cas.cn
Difluoromethylating AgentGenerated NucleophileReaction PathwayProductYield (%)
TMSCF₂HCF₂H⁻S-difluoromethylation-ring-openingDifluoromethyl 2-isocyanophenyl sulfide24%
2-PySO₂CF₂H2-PySO₂CF₂⁻SNAr (C-difluoromethylation)2-(Difluoromethyl)benzothiazole72%

Nucleophilic Fluoroalkylation of Electrophiles

Fluoroalkyl sulfones are well-established as versatile and efficient reagents for the nucleophilic fluoroalkylation of a wide range of electrophiles. organic-chemistry.orgcas.cn The sulfonyl group plays a crucial role by stabilizing an adjacent carbanion through electron delocalization, which facilitates its formation and subsequent reaction. cas.cn This stabilization tempers the reactivity of the otherwise unstable fluoroalkyl carbanion. cas.cn

The "hard/soft" nature of the fluorinated carbanion significantly influences its reactivity profile. cas.cn The phenylsulfonyl group is known to increase the "softness" of the carbanion, which enables it to react efficiently with soft electrophiles. cas.cn This principle has been successfully applied to the fluoroalkylation of various electrophiles, including:

Aldehydes organic-chemistry.org

Ketones organic-chemistry.org

Imines organic-chemistry.org

Arynes cas.cn

α,β-Unsaturated enones cas.cn

The reaction conditions, such as the base used to generate the carbanion and the temperature, are critical for achieving high yields and selectivity. organic-chemistry.org The versatility of sulfone-based reagents provides access to a broad spectrum of valuable fluorine-containing molecules. thieme-connect.com

Electronic Effects of Fluoroalkyl Sulfonyl Groups on Reactivity

The reactivity of the "Benzothiazole, 2-[(fluoromethyl)sulfonyl]-" scaffold is profoundly influenced by the strong electronic effects exerted by both the sulfonyl group and the fluoroalkyl moiety. The sulfonyl group (SO₂) is a powerful electron-withdrawing group, an effect that increases in the order of S < SO < SO₂. researchgate.net This strong inductive effect significantly acidifies the protons on the α-carbon, facilitating the formation of a carbanion for nucleophilic reactions. researchgate.net

This electron-withdrawing nature also modulates the electronic properties of the entire benzothiazole ring system. nih.gov The presence of electron-withdrawing groups on benzothiazole derivatives is known to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn reduces the energy gap and can enhance reactivity and charge transport properties. nih.gov Theoretical studies confirm that substitution at the 2-position of the benzothiazole ring has a significant effect on the electronic structure. scirp.org

The fluoroalkyl group itself is also strongly electron-withdrawing due to the high electronegativity of fluorine atoms. When combined, the fluoroalkyl and sulfonyl groups create a potent electron-deficient center at the sulfonyl sulfur and the attached C-2 position of the benzothiazole ring. This electronic arrangement makes the C-2 position highly susceptible to nucleophilic attack, as seen in the SNAr reactions. cas.cn The unique electronic and structural characteristics imparted by the sulfur and nitrogen heteroatoms in the benzothiazole ring further enhance its ability to engage in various interactions, contributing to its diverse reactivity. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Benzothiazole, 2 Fluoromethyl Sulfonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of Benzothiazole (B30560), 2-[(fluoromethyl)sulfonyl]-. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques and theoretical calculations, a detailed map of the atomic connectivity and chemical environment can be established.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of Benzothiazole, 2-[(fluoromethyl)sulfonyl]- provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum, recorded in CDCl₃, reveals distinct signals for the aromatic protons of the benzothiazole ring system and the protons of the fluoromethylsulfonyl group. The aromatic protons typically appear in the downfield region, with their specific chemical shifts and coupling patterns dictated by their position on the benzene (B151609) ring. The fluoromethyl group introduces a characteristic doublet in the ¹H NMR spectrum due to coupling with the adjacent fluorine atom.

The ¹³C NMR spectrum provides further structural detail by identifying the chemical shifts of all carbon atoms within the molecule. The spectrum shows signals corresponding to the quaternary carbons of the benzothiazole ring, the methine carbons of the benzene ring, and the carbon of the fluoromethyl group. The carbon atom attached to the fluorine atom exhibits a characteristic splitting pattern due to one-bond C-F coupling.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Benzothiazole, 2-[(fluoromethyl)sulfonyl]- in CDCl₃

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
4 8.24 (d, J=8.2 Hz) 128.2
5 7.64 (ddd, J=8.4, 7.3, 1.3 Hz) 128.0
6 7.58 (ddd, J=8.2, 7.3, 1.2 Hz) 125.8
7 8.01 (d, J=8.4 Hz) 121.9
2 - 162.7 (d, J=4.2 Hz)
3a - 152.4
7a - 137.1

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

An HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for C4-H4, C5-H5, C6-H6, C7-H7, and the CH₂F group. The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning the quaternary carbons (C2, C3a, and C7a) by observing their correlations with nearby protons. For instance, correlations between the aromatic protons and the C2 carbon can confirm the attachment of the sulfonyl group at the 2-position of the benzothiazole ring.

GIAO Method for Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a theoretical approach used to calculate NMR chemical shifts. This quantum chemical method provides a means to predict the chemical shifts of a molecule, which can then be compared with experimental data to validate the proposed structure. The GIAO calculations for Benzothiazole, 2-[(fluoromethyl)sulfonyl]- would involve optimizing the molecular geometry at a suitable level of theory and then computing the NMR shielding tensors. The calculated chemical shifts can aid in the assignment of complex spectra and provide deeper insight into the electronic structure of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of Benzothiazole, 2-[(fluoromethyl)sulfonyl]-, as well as for obtaining information about its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For Benzothiazole, 2-[(fluoromethyl)sulfonyl]-, the theoretical exact mass can be calculated from its molecular formula, C₈H₆FNO₂S₂. The experimentally measured mass from HRMS is then compared to this theoretical value.

Table 2: HRMS Data for Benzothiazole, 2-[(fluoromethyl)sulfonyl]-

Ion Calculated m/z Measured m/z

The close agreement between the calculated and measured m/z values confirms the elemental composition of the molecule.

Atmospheric Pressure Chemical Ionization (APCI) and Photoionization (APPI)

Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are soft ionization techniques that are well-suited for the analysis of moderately polar to nonpolar compounds. These methods are often used in conjunction with liquid chromatography-mass spectrometry (LC-MS).

In the context of analyzing Benzothiazole, 2-[(fluoromethyl)sulfonyl]-, APCI would involve the ionization of the analyte at atmospheric pressure through proton transfer or charge exchange with reagent gas ions. APPI, on the other hand, uses photons to ionize the analyte molecules. The choice between these techniques can depend on the specific properties of the analyte and the desired sensitivity. These methods are valuable for quantifying the compound in various matrices and for studying its metabolic or degradation products.

Electrochemical and Photophysical Characterization of Benzothiazole, 2-[(fluoromethyl)sulfonyl]-

Detailed experimental data regarding the electrochemical and photophysical properties of Benzothiazole, 2-[(fluoromethyl)sulfonyl]- are not extensively available in publicly accessible scientific literature. The characterization of this specific compound appears to be limited, and comprehensive studies detailing its electrochemical behavior and photophysical characteristics have not been widely published.

While research into the broader family of benzothiazole derivatives is extensive, particularly concerning their fluorescent properties for various applications, the specific sulfonyl fluoride (B91410) derivative, Benzothiazole, 2-[(fluoromethyl)sulfonyl]-, remains less characterized in these aspects.

For context, studies on analogous compounds can provide some insight into the potential properties of the target molecule. For instance, the related compound, 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, has been noted for its high reduction potential, a characteristic that makes it reactive in certain chemical processes. However, direct extrapolation of these properties to Benzothiazole, 2-[(fluoromethyl)sulfonyl]- is not scientifically rigorous without experimental verification.

Electrochemical characterization, typically involving techniques such as cyclic voltammetry, would be necessary to determine key parameters like oxidation and reduction potentials. These values are crucial for understanding the electron-transfer properties of the molecule, which are important for applications in materials science and electronics.

Similarly, a thorough photophysical characterization would involve measuring its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. These properties would elucidate its behavior upon interaction with light and determine its suitability for applications such as fluorescent probes, sensors, or organic light-emitting diodes (OLEDs).

Without dedicated experimental studies on Benzothiazole, 2-[(fluoromethyl)sulfonyl]-, the following data tables remain to be populated.

Table 1: Electrochemical Data for Benzothiazole, 2-[(fluoromethyl)sulfonyl]-

ParameterValueConditions
Oxidation Potential (Eox)Data not available
Reduction Potential (Ered)Data not available
HOMO Energy LevelData not available
LUMO Energy LevelData not available

Table 2: Photophysical Data for Benzothiazole, 2-[(fluoromethyl)sulfonyl]-

ParameterValueSolvent
Absorption Maximum (λabs)Data not available
Molar Extinction Coefficient (ε)Data not available
Emission Maximum (λem)Data not available
Fluorescence Quantum Yield (ΦF)Data not available
Fluorescence Lifetime (τ)Data not available
Stokes ShiftData not available

Further research is required to experimentally determine these fundamental electrochemical and photophysical properties to fully characterize Benzothiazole, 2-[(fluoromethyl)sulfonyl]- and explore its potential applications.

Applications of Benzothiazole, 2 Fluoromethyl Sulfonyl in Advanced Materials and Synthetic Methodologies

Role in Material Sciences

The unique molecular architecture of Benzothiazole (B30560), 2-[(fluoromethyl)sulfonyl]-, which combines a rigid benzothiazole core with a strongly electron-withdrawing (fluoromethyl)sulfonyl group, makes it a valuable component in the design of specialized materials. Its properties are being leveraged in several areas of material science.

Electronic Materials

Benzothiazole derivatives are recognized for their potential in organic semiconductor materials (OSMs) due to their promising applications in fluorescence sensors, organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). mdpi.comresearchgate.net The electronic and charge transport properties of these materials can be finely tuned by modifying their chemical structures. mdpi.com The incorporation of the 2-[(fluoromethyl)sulfonyl]- group into the benzothiazole scaffold introduces significant electronic perturbation, which can be exploited to create low band gap materials suitable for various electronic devices. mdpi.com Computational studies on related donor-acceptor benzothiazole systems demonstrate that the strategic placement of electron-donating or electron-withdrawing groups can effectively alter the material's optoelectronic characteristics. mdpi.comresearchgate.net

Table 1: Potential Applications of Benzothiazole-Based Electronic Materials

Application Area Key Property Benefiting from Benzothiazole Core
Organic Light-Emitting Diodes (OLEDs) Tunable emission spectra, charge transport capabilities
Organic Field-Effect Transistors (OFETs) Semiconductor behavior, charge carrier mobility
Organic Solar Cells Light absorption characteristics, low energy gaps

Polymer Chemistry and Dyes

The benzothiazole moiety is a well-established structural component in polymer chemistry and the synthesis of dyes. ijper.org Its derivatives are frequently used as intermediates in these fields. ijper.org Recently, novel half-squaraine (HfSQ) dyes incorporating a benzothiazole unit have been synthesized and investigated for their use in dye-sensitized solar cells. rsc.org In these applications, the sulfur heteroatom of the benzothiazole can serve as an atomic probe to study the dye's binding and orientation at the dye-TiO2 interface. rsc.org Furthermore, conjugated polymers based on the related benzothiadiazole structure have been developed for applications in photocatalysis, where modifying the electronic properties of the polymer backbone is crucial for enhancing performance. rsc.org The introduction of a sulfonyl group, as seen in Benzothiazole, 2-[(fluoromethyl)sulfonyl]-, can modulate the electronic structure, suggesting its potential as a monomer or functional unit in advanced polymers and specialized dyes.

Supramolecular Chemistry

The field of supramolecular chemistry leverages non-covalent interactions to build complex, functional assemblies. Benzothiazole-based compounds have been successfully used to create hydrogels with antimicrobial properties. soton.ac.uk The planar benzothiazole unit is intrinsically fluorescent, which allows for the direct observation of the formation of self-associating fibers in these supramolecular structures. soton.ac.uk The ability to form these ordered structures is highly dependent on the specific functional groups attached to the benzothiazole core, which influence the hydrogen bonding and crystal packing forces that drive assembly. soton.ac.uk The presence of the sulfonyl group in Benzothiazole, 2-[(fluoromethyl)sulfonyl]- offers potential hydrogen bond acceptor sites (the oxygen atoms), which could be used to direct the formation of specific supramolecular architectures.

Organosulfur Materials in Electrochemical Systems (e.g., Batteries)

While specific applications of Benzothiazole, 2-[(fluoromethyl)sulfonyl]- in batteries have not been detailed, its chemical properties suggest potential utility in electrochemical systems. The compound is noted for its high reduction potential. smolecule.com Organosulfur compounds are a broad class of materials investigated for their electrochemical activity. In the related field of photocatalysis, which involves electrochemical processes, donor-acceptor conjugated polymers containing sulfur heterocycles are valued for their ability to facilitate solar-to-chemical energy conversion. rsc.org The presence of both a sulfur-containing heterocycle and a highly electronegative (fluoromethyl)sulfonyl group in Benzothiazole, 2-[(fluoromethyl)sulfonyl]- marks it as a compound with interesting redox properties that could be explored in the context of advanced electrochemical systems.

Contributions to Advanced Synthetic Reagents and Methodologies

Beyond its role in material science, Benzothiazole, 2-[(fluoromethyl)sulfonyl]- is a significant compound in the field of synthetic chemistry, primarily for its role in introducing fluorinated groups into other molecules.

Fluoroalkyl Transfer Reagents

Benzothiazole, 2-[(fluoromethyl)sulfonyl]- is classified as a difluoromethylation agent. alfa-chemistry.com The introduction of fluoroalkyl groups, such as the difluoromethyl (CF2H) group, into organic molecules is of great interest, particularly in medicinal chemistry, as it can serve as a bioisostere of hydroxyl or thiol functionalities and act as a lipophilic hydrogen bond donor. cas.cn

The benzothiazole-2-sulfonyl group is an excellent leaving group. This characteristic is harnessed in synthetic methodologies where the compound acts as a reagent to transfer the fluoroalkyl moiety to a nucleophile. cas.cn The reactivity of 2-substituted benzothiazoles is well-established, often involving nucleophilic aromatic substitution at the C-2 position. cas.cn Reagents based on the benzothiazole scaffold, such as 2-(perfluoroalkylthio)benzothiazolium (BT-SRF) salts, have been developed to serve as convenient sources of perfluoroalkylthiolate anions for nucleophilic substitution reactions. beilstein-journals.org In a similar vein, Benzothiazole, 2-[(fluoromethyl)sulfonyl]- functions as an electrophilic source of a fluoroalkyl-containing group, facilitating its addition to a wide range of substrates under specific reaction conditions. This makes it a valuable tool in the synthesis of complex fluorinated molecules. alfa-chemistry.comcas.cn

Julia-Kocienski Reagents for Stereoselective Olefination

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes from heteroaryl sulfones and carbonyl compounds. cas.cnsmolecule.com Benzothiazol-2-yl (BT) sulfones are among the most common reagents employed in this one-pot modification of the classical Julia olefination. cas.cnnih.gov The incorporation of a fluorine atom at the α-carbon of the sulfone, as in Benzothiazole, 2-[(fluoromethyl)sulfonyl]-, significantly influences both the reactivity of the reagent and the stereochemical outcome of the olefination. cas.cnresearchgate.net

The synthesis of α-fluoro 1,3-benzothiazol-2-yl sulfone-based reagents is typically achieved through a deprotonation-fluorination sequence. researchgate.netrichmond.edu These fluorinated synthons can then be condensed with a variety of aldehydes and ketones to produce regiospecifically fluorinated olefins in high yields. researchgate.netrichmond.edu

Research Findings:

Competitive experiments have demonstrated that fluorinated Julia-Kocienski reagents, such as those derived from Benzothiazole, 2-[(fluoromethyl)sulfonyl]-, are significantly more reactive than their non-fluorinated counterparts. cas.cn This increased reactivity is attributed to the electron-withdrawing nature of the fluorine atom, which facilitates the formation of the initial carbanion. cas.cn

The stereoselectivity of the olefination is highly dependent on the reaction conditions, including the choice of base, solvent, and any additives. This allows for tunable control over the formation of either E- or Z-alkenes. organic-chemistry.org For instance, reactions mediated by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) with aromatic aldehydes show a reversed trend in stereoselectivity for fluorinated BT sulfones compared to unfluorinated versions. cas.cn Conversely, condensations with n-alkyl aldehydes exhibit a similar trend in stereoselectivity for both fluorinated and non-fluorinated analogues. cas.cn Low-temperature reactions using bases like LHMDS (Lithium bis(trimethylsilyl)amide) in polar aprotic solvents can be tuned to favor Z-isomers. organic-chemistry.org

Table 1: Influence of Reaction Conditions on Julia-Kocienski Olefination Stereoselectivity

Sulfone Reagent TypeCarbonyl CompoundBaseSolvent/AdditivePredominant IsomerReference
Fluorinated BT SulfoneAromatic AldehydeDBUTHFE-selective cas.cnorganic-chemistry.org
Fluorinated BT SulfoneAliphatic AldehydeLHMDSDMF/DMPUZ-selective organic-chemistry.org
Fluorinated PT SulfoneAromatic AldehydeKHMDSTHFE-selective cas.cn
Fluorinated PT SulfoneAromatic AldehydeLHMDS / MgBr₂·OEt₂THFZ-selective cas.cn

Sulfone Iminium Fluorides in Fluorination Chemistry

Sulfone Iminium Fluorides (SIFs) have recently emerged as a highly reactive class of sulfur(VI) reagents for deoxyfluorination reactions. researchgate.netbrynmawr.edunih.gov These reagents can convert alcohols and carboxylic acids into their corresponding alkyl and acyl fluorides with remarkable efficiency, often within minutes at room temperature. brynmawr.edunih.gov The synthesis of SIFs typically involves a multi-step process starting from sulfinamides or related precursors, leading to a tunable structure with variations at both the sulfur and nitrogen centers. brynmawr.edu

While the sulfone iminium core has been shown to be highly effective in fluorination chemistry, a direct synthetic route or application involving Benzothiazole, 2-[(fluoromethyl)sulfonyl]- specifically as a precursor for SIFs is not prominently documented in the reviewed scientific literature. The existing literature on SIF synthesis primarily describes the use of phenyl and alkyl sulfonyl and sulfonimidoyl compounds as starting materials. brynmawr.edu The unique structure of the benzothiazole sulfone may present different synthetic pathways or challenges not yet explored in the context of SIF generation.

Nucleophilic Fluoroalkylation Agents

Fluoroalkyl sulfones are versatile reagents in organofluorine chemistry, capable of participating in nucleophilic fluoroalkylation reactions. cas.cncas.cn These reactions are crucial for introducing fluorine-containing groups into organic molecules, which can significantly alter their physical, chemical, and biological properties. nih.gov The phenylsulfonyl group (PhSO2) is particularly effective at stabilizing an adjacent carbanion, facilitating its formation and subsequent reaction with electrophiles. cas.cn

The reactivity of fluoroalkyl sulfones can proceed through different mechanisms. In some cases, deprotonation with a strong base generates a fluorinated carbanion that acts as a nucleophile. cas.cn In other instances, the reaction can be initiated by a single electron transfer (SET) process, leading to a radical nucleophilic substitution (SRN1) mechanism. cas.cn This SET pathway enables the fluoroalkylation of various nucleophiles through the substitution of the phenylsulfonyl group. cas.cn

While Benzothiazole, 2-[(fluoromethyl)sulfonyl]- can be considered within the broader class of fluoroalkyl sulfones, its primary role in the literature is often as an electrophile at the C-2 position of the benzothiazole ring. smolecule.comcas.cn For example, the nucleophilic aromatic substitution (SNAr) at this position is a known reaction mode. smolecule.comcas.cn However, under specific conditions that favor the generation of a radical anion, the fluoromethylsulfonyl moiety could potentially be transferred. Research has shown that (phenylsulfonyl)difluoromethyl-substituted phenanthridines can fluoroalkylate various nucleophiles, indicating the feasibility of using such sulfones as a source of fluoroalkyl groups. cas.cn

Design of Cleavable Linkers in Synthetic Chemistry

Cleavable linkers are essential tools in various fields, including proteomics, drug delivery, and solid-phase synthesis. nih.govrichmond.edunih.govmdpi.comcam.ac.uk They allow for the attachment and subsequent release of molecules of interest under specific, controlled conditions. richmond.edu The benzothiazole sulfone moiety has been effectively utilized as a cleavable linker, particularly in the context of peptide chemistry. richmond.edu

This application leverages the reactivity of the benzothiazole sulfone system toward nucleophiles. The linker can be readily synthesized and attached to a peptide. richmond.edu Cleavage is achieved through a nucleophilic aromatic substitution (SNAr) reaction. richmond.edu The C-2 position of the benzothiazole ring, activated by the strongly electron-withdrawing sulfonyl group, is susceptible to attack by mild nucleophiles, such as thiols. richmond.edu This reaction displaces the sulfone and releases the attached molecular cargo.

Research Findings:

Studies have demonstrated the successful use of a benzothiazole sulfone linker on peptide sequences. richmond.edu The linker's stability and cleavage can be optimized by introducing substituents with varying electrostatic properties. richmond.edu Complete cleavage of the linker from the peptide can be achieved under mild nucleophilic conditions, highlighting its utility in biological and medicinal chemistry applications where harsh cleavage conditions are undesirable. richmond.edu The mechanism involves the attack of a nucleophile (e.g., a thiol) on the C-2 carbon of the benzothiazole ring, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the sulfinate, thus releasing the peptide. richmond.edu

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-[(fluoromethyl)sulfonyl]benzothiazole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via sulfonation of benzothiazole derivatives using fluoromethylsulfonyl chloride. For example, sulfonyl groups are introduced by reacting benzothiazole intermediates with sulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) under controlled heating (60–80°C) . Reaction progress is monitored via TLC (e.g., toluene:ethyl acetate:formic acid, 5:4:1), and purification involves recrystallization from ethanol/water mixtures . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of benzothiazole to sulfonyl chloride) and inert atmospheres to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of 2-[(fluoromethyl)sulfonyl]benzothiazole?

  • Methodology : Use a combination of spectral and elemental analyses:

  • 1H/13C NMR : Confirm substituent positions (e.g., fluoromethylsulfonyl group at position 2 of benzothiazole) .
  • Melting Point : Compare observed values (e.g., 133–135°C) with literature data to assess purity .
  • Elemental Analysis : Verify C, H, N, S, and F percentages against theoretical values .
  • HPLC/MS : Detect impurities and validate molecular weight (e.g., 249.26 g/mol) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
  • Storage : Keep in airtight containers away from moisture and oxidizers .

Advanced Research Questions

Q. How does the fluoromethylsulfonyl group influence the compound’s electronic properties and reactivity?

  • Methodology : Computational studies (e.g., DFT calculations) reveal that the electron-withdrawing fluoromethylsulfonyl group reduces electron density on the benzothiazole ring, enhancing electrophilic substitution reactivity at the 4- and 6-positions. This is validated by comparing Hammett σ constants and experimental reaction rates with other sulfonyl derivatives .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzothiazole sulfonamides?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., meta vs. para sulfonamide positioning) on biological targets (e.g., enzyme inhibition) .
  • Dose-Response Studies : Replicate assays under standardized conditions (e.g., IC50 measurements in enzyme inhibition) to identify outliers .
  • Meta-Analysis : Aggregate data from multiple studies to isolate confounding variables (e.g., solvent polarity in bioassays) .

Q. How can fluorescence properties of 2-[(fluoromethyl)sulfonyl]benzothiazole derivatives be optimized for sensor applications?

  • Methodology :

  • Substituent Screening : Synthesize derivatives with electron-donating groups (e.g., -NH2, -OCH3) at the 4-position to enhance fluorescence quantum yield. Measure emission spectra at concentrations ≤10⁻⁵ M in methanol (λ_ex = 330 nm) .
  • Solvent Effects : Test polar vs. non-polar solvents to identify Stokes shift variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.